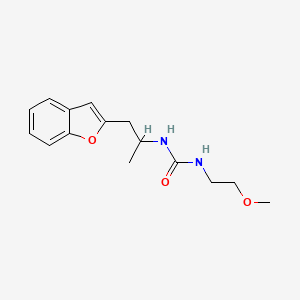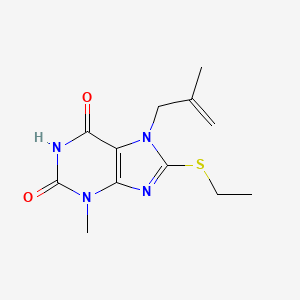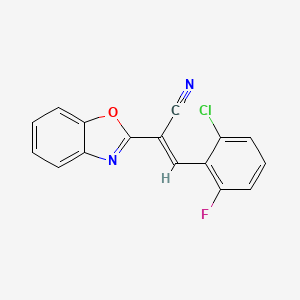![molecular formula C25H34N2O5S B2928998 5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide CAS No. 921916-84-9](/img/structure/B2928998.png)
5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with multiple functional groups. It contains an oxazepine ring, which is a seven-membered ring containing one oxygen, one nitrogen, and five carbon atoms. The presence of the sulfonamide group (-SO2NH2) suggests that it might have some biological activity, as many drugs (such as some antibiotics and diuretics) contain this group .
Molecular Structure Analysis
The molecular structure would be determined by the arrangement of the atoms and the bonds between them. The oxazepine ring is likely to adopt a puckered conformation to relieve ring strain . The various alkyl groups attached to the ring would add to the complexity of the molecule’s 3D structure.Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . The compound could be explored for its potential to inhibit viral replication or to serve as a lead compound for the development of new antiviral drugs.
Anti-inflammatory and Analgesic Activities
Some indole derivatives have demonstrated anti-inflammatory and analgesic activities. They have been compared with established medications like indomethacin and celecoxib, indicating their potential in treating inflammatory conditions and pain management . Research into the specific anti-inflammatory mechanisms of this compound could lead to new insights and therapeutic agents.
Anticancer Activity
Indole derivatives are also known for their anticancer activities. They can bind with high affinity to multiple receptors, which is helpful in developing new derivatives with potential use in cancer therapy . The compound could be investigated for its ability to induce apoptosis or inhibit cancer cell proliferation.
Antimicrobial and Antitubercular Activities
The broad-spectrum biological activities of indole derivatives include antimicrobial and antitubercular effects. This compound could be studied for its efficacy against various bacterial strains, including drug-resistant tuberculosis .
Antidiabetic Activity
Research has indicated that indole derivatives may have applications in managing diabetes. They could be used to develop new treatments that target specific pathways involved in diabetes mellitus .
Antimalarial Activity
Indole derivatives have shown promise as antimalarial agents. The compound could be assessed for its potential to inhibit the life cycle of malaria-causing parasites or to serve as a scaffold for synthesizing new antimalarial drugs .
Anticholinesterase Activity
Indole derivatives have been explored for their anticholinesterase activity, which is relevant in the treatment of neurodegenerative diseases like Alzheimer’s. The compound could be evaluated for its ability to inhibit cholinesterase enzymes, thereby enhancing cholinergic neurotransmission .
Antioxidant Activity
Lastly, the antioxidant properties of indole derivatives are noteworthy. They could be important in combating oxidative stress-related diseases. The compound’s potential as an antioxidant could be explored through in vitro and in vivo studies .
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-5-ethyl-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O5S/c1-7-18-8-10-22(31-6)23(14-18)33(29,30)26-19-9-11-21-20(15-19)27(13-12-17(2)3)24(28)25(4,5)16-32-21/h8-11,14-15,17,26H,7,12-13,16H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGGHNMCJYROAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CCC(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Chlorobenzyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile](/img/structure/B2928916.png)
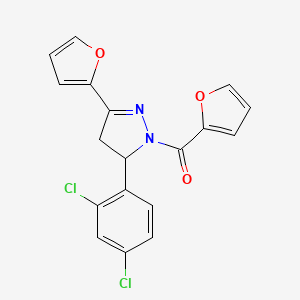
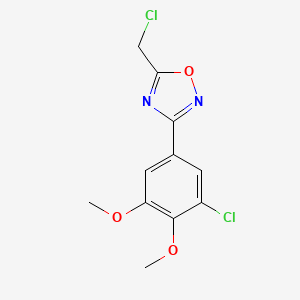

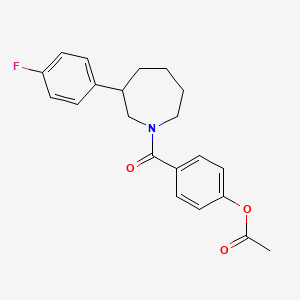
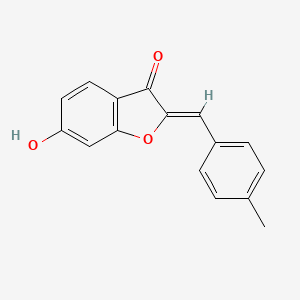
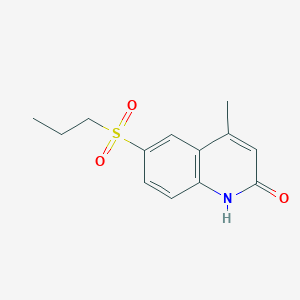
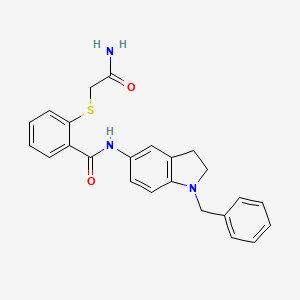
![3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one](/img/structure/B2928929.png)
